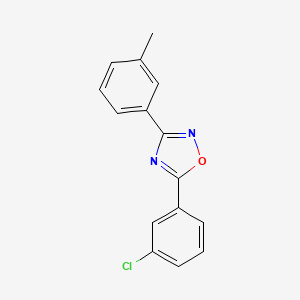
5-(3-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-chlorobenzohydrazide with 3-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of catalysts and alternative energy sources like microwave irradiation can also be explored to improve the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the oxadiazole ring can yield various amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: 3-(3-chlorophenyl)-5-(3-carboxyphenyl)-1,2,4-oxadiazole.
Reduction: 3-(3-chlorophenyl)-5-(3-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
5-(3-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways depend on the specific application and the target organism or cell type.
Comparison with Similar Compounds
- 5-(3-chlorophenyl)-3-phenyl-1,2,4-oxadiazole
- 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole
- 5-(3-chlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Comparison: 5-(3-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both chlorophenyl and methylphenyl groups, which enhance its chemical reactivity and potential applications. Compared to its analogs, it may exhibit different biological activities and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-4-2-5-11(8-10)14-17-15(19-18-14)12-6-3-7-13(16)9-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRAHSVCCUMOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
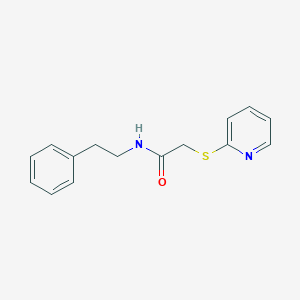
![2-({[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]AMINO}OXY)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B5837478.png)
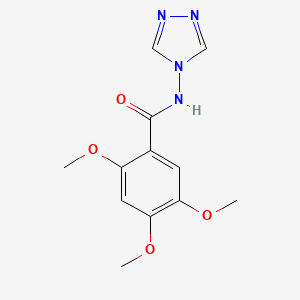
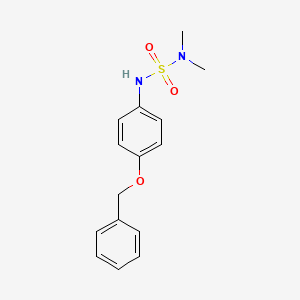
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)
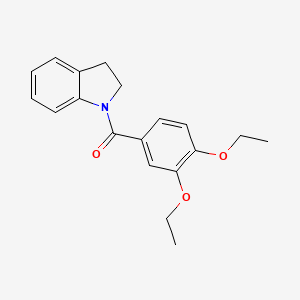
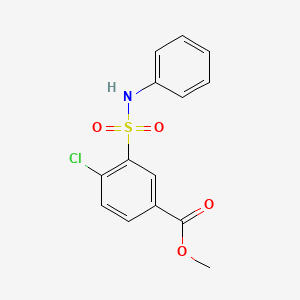
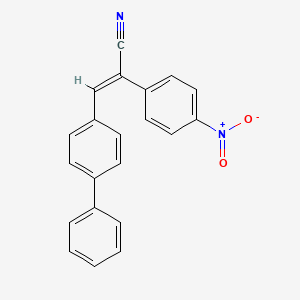
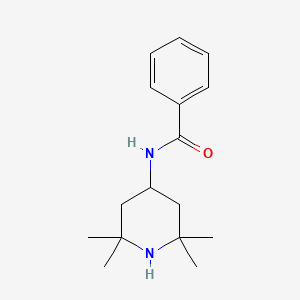
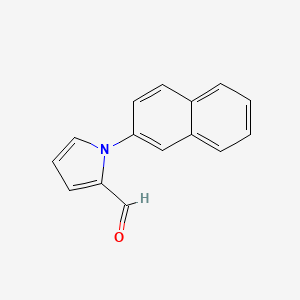
![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
![1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea](/img/structure/B5837554.png)
![N-[2-(4-chlorophenyl)ethyl]-1-propylpiperidin-4-amine](/img/structure/B5837562.png)
![2-[[(2-phenylacetyl)amino]carbamoyl]benzoic acid](/img/structure/B5837570.png)
